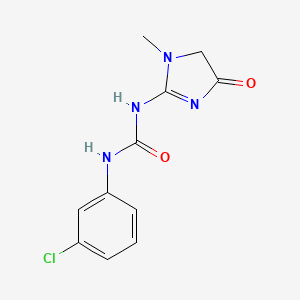

N-(3-Chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea

Description

Genesis and Early Characterization of Fenobam

The synthesis of Fenobam involved creatine (B1669601) as a precursor, and its development as an anxiolytic drug occurred throughout the 1970s and 1980s. nih.gov Early characterization involved animal models of anxiety, where it demonstrated effectiveness. wikipedia.org Subsequent human clinical trials were conducted to assess its anxiolytic efficacy. These trials yielded mixed results, with some double-blind, placebo-controlled studies reporting it as active, while others found it inactive. wikipedia.orgnih.gov Despite these discrepancies, Fenobam was reported to be nearly as effective as the benzodiazepine (B76468) diazepam in human clinical settings. wikipedia.org A key early finding that distinguished Fenobam from conventional anxiolytics like benzodiazepines was its observed lack of GABAergic activity, suggesting a distinct mechanism of action. uni.lu

However, further development of Fenobam as an anxiolytic was discontinued (B1498344) in the early 1980s. wikipedia.orgnih.gov This cessation was primarily attributed to dose-limiting side effects observed at higher doses, specifically psychostimulant effects (300 to 600 mg per patient) and other central nervous system (CNS)-related perceptual phenomena, including hallucinations, vertigo, paraesthesias, and insomnia. guidetopharmacology.orgwikipedia.orgwikipedia.org

Rediscovery and Re-evaluation of Fenobam as a Pharmacological Agent

A pivotal moment in Fenobam's research history occurred in 2005, when it was definitively identified as a potent, selective, and non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). guidetopharmacology.orgfishersci.bewikipedia.orgwikipedia.orgnih.govwikipedia.orguni.lu This discovery reignited interest in the compound, prompting extensive re-evaluation and structure-activity relationship studies, with Fenobam serving as a lead compound for the development of new mGluR5 antagonists. guidetopharmacology.orgwikipedia.orgnih.gov The renewed focus on Fenobam stems from the significant therapeutic potential of mGluR5 antagonists in addressing a wide array of central nervous system disorders, including pain, addiction, and neurodevelopmental conditions. guidetopharmacology.orgwikipedia.orgresearchgate.netciteab.com

Detailed Research Findings:

Research into Fenobam's pharmacological profile post-rediscovery has provided detailed insights into its mechanism and potential applications:

mGluR5 Antagonism:

Fenobam functions as a potent and selective non-competitive mGluR5 negative allosteric modulator, exhibiting inverse agonist properties. fishersci.beciteab.comcenmed.comwikidoc.org

It binds to an allosteric modulatory site on the mGluR5 receptor, a site also shared with other prototypical mGluR5 antagonists like MPEP. fishersci.beuni.luciteab.comcenmed.com

In in vitro studies, Fenobam effectively inhibits the intracellular calcium response evoked by the glutamate analog quisqualate in human mGluR5-expressing HEK293 cells, with an IC50 value of 58 nM. uni.luwikidoc.org

Furthermore, it demonstrates the ability to block the basal constitutive activity of the mGluR5 receptor in vitro, showing an IC50 range of 84 to 87 nM. fishersci.beuni.luciteab.comcenmed.comwikidoc.org

Binding affinity studies reveal dissociation constant (Kd) values of 54 nM for rat mGluR5 receptors and 31 nM for human mGluR5 receptors. fishersci.beciteab.comcenmed.comwikiwand.com

Table 1: In vitro Binding and Efficacy Data for Fenobam at mGluR5

| Parameter | Value (Rat mGluR5) | Value (Human mGluR5) | Reference |

| Kd (nM) | 54 | 31 | fishersci.beciteab.comcenmed.com |

| IC50 for Quisqualate-evoked Ca2+ (nM) | N/A | 58 | uni.luwikidoc.org |

| IC50 for Basal mGluR5 Activity (nM) | N/A | 84-87 | fishersci.beciteab.comcenmed.com |

Pharmacological Properties and Applications:

Analgesic Effects: Fenobam has demonstrated significant analgesic properties across various animal models of pain, including inflammatory, neuropathic, and visceral pain. fishersci.bewikipedia.orgresearchgate.netciteab.comcenmed.comwikidoc.orgnih.gov Specifically, it has shown effectiveness in the Complete Freund's Adjuvant (CFA) and formalin tests at a dose of 30 mg/kg in animals. wikipedia.orgwikidoc.orgnih.gov It also induces analgesic conditioned place preference (aCPP) in mice with spared nerve injury (SNI), a model of neuropathic pain. wikipedia.org Crucially, its analgesic effects are dependent on mGluR5 blockade, as confirmed by the absence of such effects in mGluR5 knockout mice. researchgate.net Long-term studies in mice indicated that two-week daily dosing did not lead to the development of tolerance to Fenobam's analgesic effects. researchgate.net

Anxiolytic Effects: The anxiolytic activity of Fenobam, initially noted in early research, has been re-confirmed in contemporary rodent models, including the stress-induced hyperthermia model, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response paradigms. fishersci.beuni.luciteab.comcenmed.comwikidoc.org

Anti-addictive Potential: Research has explored Fenobam's potential in treating substance dependence. Studies in rats have shown that Fenobam can inhibit cocaine-taking and cocaine-seeking behaviors. guidetopharmacology.orgzhanggroup.org

Fragile X Syndrome (FXS): Fenobam has shown promising initial results in the treatment of Fragile X Syndrome (FXS), a genetic disorder causing intellectual disability. This includes positive outcomes in animal models and a pilot open-label clinical trial in adults with FXS. guidetopharmacology.orgwikipedia.orgnih.govuni.luscribd.com In the pilot study, Fenobam administration led to an improvement in prepulse inhibition (PPI) in 6 out of 12 individuals with FXS. wikipedia.org

Selectivity and Pharmacokinetics:

Fenobam exhibits superior selectivity for mGluR5 and demonstrates fewer off-target effects compared to MPEP. wikipedia.org Comprehensive screening has shown no relevant effects on a panel of 86 central nervous system receptors, highlighting its specificity. wikipedia.org

Pharmacokinetic studies indicate that Fenobam is brain-penetrant and orally active. fishersci.becenmed.comwikiwand.com In animal models, peak brain concentrations are achieved approximately 5 minutes following intraperitoneal administration (30 mg/kg). wikipedia.org In human studies, Fenobam disposition has been observed to be variable, with mean peak plasma concentrations of 39.7 ng/ml occurring at 180 minutes after a single 150 mg oral dose. wikipedia.orgresearchgate.net

Table 2: Key Pharmacological Parameters of Fenobam

| Parameter | Value | Reference |

| Oral Activity | Yes | fishersci.becenmed.com |

| Brain Penetration | Yes | wikiwand.com |

| Peak Brain Conc. (IP) | 5 minutes (30 mg/kg in animals) | wikipedia.org |

| Peak Plasma Conc. (Oral) | 39.7 ng/ml at 180 min (150 mg in humans, variable) | wikipedia.orgresearchgate.net |

| Selectivity | High for mGluR5; no relevant effects on 86 CNS receptors; more selective than MPEP | wikipedia.orgwikipedia.org |

Structure

3D Structure

Properties

CAS No. |

57653-26-6 |

|---|---|

Molecular Formula |

C11H11ClN4O2 |

Molecular Weight |

266.68 g/mol |

IUPAC Name |

(3Z)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |

InChI |

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) |

InChI Key |

DWPQODZAOSWNHB-UHFFFAOYSA-N |

Isomeric SMILES |

CN\1CC(=O)N/C1=N/C(=O)NC2=CC(=CC=C2)Cl |

Canonical SMILES |

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fenobam; NPL-2009; NPL2009; NPL 2009 |

Origin of Product |

United States |

Molecular Mechanism of Action of Fenobam

Fenobam as a Selective Metabotropic Glutamate (B1630785) Receptor 5 Negative Allosteric Modulator

Research has definitively characterized fenobam as a potent, selective, and non-competitive negative allosteric modulator (NAM) of the mGluR5. nih.govnih.govplos.orgresearchgate.net This means it does not compete with the endogenous ligand, glutamate, at its primary binding site (the orthosteric site). Instead, it binds to a separate, allosteric site on the receptor, thereby influencing the receptor's response to glutamate. nih.gov The metabotropic glutamate receptors are a family of G protein-coupled receptors (GPCRs) that modulate synaptic transmission in the central nervous system. acs.org Specifically, mGluR5 is a Group I mGlu receptor that, upon activation, couples to a Gq protein to activate phospholipase C (PLC), initiating a cascade of downstream signals. acs.orgnih.gov Fenobam's action as a NAM inhibits this signal transduction process.

Allosteric Modulatory Site Interaction Profile

Fenobam exerts its modulatory effects by binding to an allosteric site located within the seven-transmembrane (7TM) domain of the mGluR5. nih.gov Studies have revealed that this binding site is shared with other well-characterized mGluR5 NAMs, most notably 2-methyl-6-(phenylethynyl)-pyridine (MPEP), which is considered a prototypical selective mGluR5 antagonist. nih.govacs.org Competition binding assays have demonstrated that MPEP can inhibit the binding of radiolabeled fenobam to human mGluR5 receptors, confirming a common or overlapping binding pocket for these allosteric antagonists. nih.gov In silico modeling suggests that fenobam adopts a "linear" binding mode within this allosteric site. mdpi.com

Inverse Agonist Properties and Constitutive mGluR5 Activity Modulation

Beyond its function as a NAM that blocks agonist-induced receptor activation, fenobam also exhibits properties of an inverse agonist. nih.gov This is a significant aspect of its mechanism, as it allows fenobam to modulate the constitutive, or basal, activity of mGluR5. In cellular expression systems where mGluR5 receptors show a degree of activity even in the absence of an agonist, fenobam has been shown to suppress this baseline signaling. nih.gov Specifically, fenobam can block approximately 66% of the receptor's basal activity, demonstrating its capacity to stabilize the receptor in an inactive conformation. nih.gov

| Parameter | Value | Receptor Type | Description |

|---|---|---|---|

| [³H]Fenobam Binding (Kd) | 31 ± 4 nM | Human mGluR5 | Dissociation constant, indicating high binding affinity. |

| [³H]Fenobam Binding (Kd) | 54 ± 6 nM | Rat mGluR5 | Dissociation constant, indicating high binding affinity. |

| Inverse Agonism (IC50) | 84 ± 13 nM | Human mGluR5 | Concentration required to inhibit 50% of the receptor's basal activity. |

Downstream Cellular Signaling Perturbations

Fenobam's interaction with the mGluR5 allosteric site leads to specific and measurable changes in downstream cellular signaling pathways, primarily by preventing the receptor from coupling effectively to its associated G-proteins.

Effects on Intracellular Calcium Mobilization

The activation of mGluR5 by an agonist like glutamate typically initiates the Gq protein signaling cascade, leading to the activation of phospholipase C. This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.govdrugbank.com This increase in intracellular calcium concentration is a hallmark of mGluR5 activation.

Fenobam, as a NAM, effectively inhibits this process. It has been demonstrated to block the intracellular calcium response evoked by the agonist quisqualate in cells expressing human mGluR5. nih.gov This inhibition occurs in a non-competitive manner, consistent with its allosteric mechanism. nih.gov

| Parameter | Value | Receptor Type | Description |

|---|---|---|---|

| Inhibition of Calcium Response (IC50) | 58 ± 2 nM | Human mGluR5 | Concentration required to inhibit 50% of the quisqualate-evoked intracellular calcium response. |

Dissociation from GABAergic Pathways

A critical feature of fenobam's molecular mechanism is its clear distinction from that of benzodiazepines, a major class of anxiolytic drugs. Benzodiazepines exert their effects by positively modulating the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. In contrast, fenobam's mechanism is entirely independent of this system. Studies confirm that fenobam is devoid of GABAergic activity. nih.gov This non-GABAergic mechanism underscores its novelty and supported the potential for developing mGluR5 antagonists as anxiolytic agents with a mechanism of action distinct from traditional therapies. nih.gov

Receptor Interaction and Structural Insights of Fenobam

X-ray Crystallographic Analyses of Fenobam-mGluR5 Complexes

X-ray crystallography has been instrumental in elucidating the precise binding mechanisms of ligands, including Fenobam, to the mGluR5 receptor. The crystal structures of mGluR5 in complex with NAMs like Fenobam have revealed the binding site of allosteric ligands within the seven-transmembrane (7TM) domain of the receptor. mdpi.comproteopedia.org

Ligand Binding Mode Elucidation

In 2018, the crystal structure of Fenobam bound to the mGluR5 receptor's 7TM domain was solved at a resolution of 2.65 Å (PDB ID: 6FFH). mdpi.comproteopedia.orgrcsb.orgnih.gov This structure provided a definitive validation of Fenobam's binding mode. mdpi.com Notably, the Fenobam structure, where a urea (B33335) group replaces the acetylenic linker found in other NAMs like M-MPEP and mavoglurant, revealed a binding mode where the ligand is rotated by 180 degrees compared to previously proposed docking models. proteopedia.orgrcsb.org This highlights the importance of experimental structures for accurate drug design. proteopedia.org

Fenobam, along with other mGluR5 NAMs, binds to a deeply buried pocket within the transmembrane (TM) region of the receptor. nih.gov This allosteric site is located in an analogous position to the orthosteric pocket of Class A G protein-coupled receptors (GPCRs). mdpi.com

Receptor Conformation Dynamics upon Fenobam Binding

The X-ray crystallographic analyses of Fenobam-mGluR5 complexes have demonstrated that the binding of Fenobam induces different receptor water channel conformations compared to previously published structures. proteopedia.orgrcsb.org This suggests that ligand binding can significantly influence the water networks within the receptor, which is crucial for understanding the energetics of allosteric modulation. proteopedia.orgrcsb.orgnih.gov The allosteric site in the 7TM domain, upon ligand binding, leads to a conformational change that impacts the binding properties of orthosteric ligands. nih.gov

Computational Modeling and Simulation Studies

Computational approaches, including homology modeling, docking, and molecular dynamics simulations, have complemented experimental studies by providing further insights into Fenobam's interactions with mGluR5 and aiding in the design of new modulators. mdpi.comnih.govresearchgate.neteurekaselect.comingentaconnect.com

Homology Modeling and Docking Approaches

Prior to the availability of mGluR5 crystal structures, homology modeling played a significant role in predicting the 3D structure of the mGluR5 7TM domain, often using the mGlu1 crystal structure as a template due to their high structural similarity. mdpi.commdpi.comresearchgate.net

Molecular docking studies were then performed to investigate the binding modes of known NAMs, including Fenobam, within these homology models. mdpi.comresearchgate.neteurekaselect.comingentaconnect.commdpi.comresearchgate.net These studies aimed to identify the specific interactions between Fenobam and the receptor's active site. researchgate.neteurekaselect.comingentaconnect.commdpi.com For instance, docking calculations using programs like AutoDock have been used to compare the binding energy of Fenobam and its analogues to the mGluR5 active site. researchgate.neteurekaselect.comingentaconnect.com The results from these docking studies have been validated by comparison with mutagenesis data and later corroborated by the actual mGluR5 crystal structures. mdpi.comresearchgate.net

Docking results indicate that Fenobam, along with other NAMs like MTEP, adopts a "linear" configuration within the allosteric binding site of mGluR5. mdpi.com This configuration involves aromatic rings stretching into sub-pockets of the cavity. mdpi.com

Molecular Dynamics Simulations of Fenobam-Receptor Interactions

Molecular dynamics (MD) simulations are crucial for refining predicted binding modes and understanding the dynamic behavior of ligand-receptor complexes over time. mdpi.comresearchgate.neteurekaselect.comingentaconnect.com MD simulations of Fenobam-mGluR5 complexes have been performed to analyze specific ligand-receptor interactions and to assess the reliability of active conformations obtained from docking studies. mdpi.comresearchgate.neteurekaselect.comingentaconnect.com These simulations can offer insights into the binding mode and the accuracy of docking results. researchgate.neteurekaselect.comingentaconnect.com Furthermore, MD simulations have been used to optimize the binding mode of Fenobam based on its co-crystallized structure (PDB ID: 6FFH). nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling has been employed as a computational tool to identify new allosteric modulators for mGluR5. mdpi.comnih.gov This approach involves defining the essential steric and electronic features that a ligand must possess to interact with a specific receptor site. mdpi.com

Coupling mutagenesis data with 3D pharmacophoric models of the receptor has been performed to elucidate the binding mode of Fenobam. mdpi.com Given the high structural similarity between the allosteric pockets of mGlu1 and mGluR5, pharmacophore models developed for mGlu1 allosteric modulators have also been utilized for the design of mGluR5 allosteric modulators. mdpi.com Pharmacophore-based screening of compound libraries has led to the identification and optimization of potent mGluR5 NAMs and positive allosteric modulators (PAMs). mdpi.com The implications of new crystal structures, including that of Fenobam, for ligand design involve identifying different growing vectors for head groups and considering unexpected water-mediated receptor interactions, which can lead to new design strategies for allosteric modulators. proteopedia.orgrcsb.org

Molecular Determinants of Fenobam Binding

Fenobam exerts its modulatory effects by binding within the seven-transmembrane domain (7TMD) of the mGlu5 receptor. nih.govacs.org This allosteric binding pocket is less conserved than the orthosteric binding region, which facilitates the identification of selective ligands. mdpi.com Molecular docking and modeling studies have been extensively employed to elucidate the precise interacting mode of Fenobam and other NAMs within this domain. nih.govmdpi.comnih.gov These studies suggest that the allosteric binding site consists of two chambers (sub-pocket S1 and sub-pocket S2) connected by a narrow passage, and different NAMs, despite structural diversity, bind to this common cavity, exhibiting varied spatial conformations. mdpi.com

Site-Directed Mutagenesis and Interaction Mapping

Site-directed mutagenesis, coupled with three-dimensional receptor-based pharmacophore modeling, has been instrumental in identifying the specific amino acid residues critical for Fenobam's interaction with the mGlu5 receptor. sigmaaldrich.comnih.govacs.orgepa.gov These studies allow for a detailed mapping of the ligand-receptor interactions and provide insights into the molecular determinants governing binding and cooperativity. acs.org

Research has identified residues that are commonly involved in the recognition of both Fenobam and MPEP, highlighting the shared nature of their allosteric binding site. These common residues include Pro654 (3.36), Tyr658 (3.40), Thr780 (6.44), Trp784 (6.48), Phe787 (6.51), Tyr791 (6.55), and Ala809 (7.47). nih.gov The numbers in parentheses refer to Ballesteros-Weinstein numbering, a common system for GPCR residues. nih.govnih.gov

Despite these commonalities, specific residues differentiate the interacting modes of Fenobam and MPEP. These differentiating residues are Arg647 (3.29), Ser657 (3.39), and Leu743 (5.47). nih.gov This suggests that while both compounds bind to a similar region, subtle differences in their chemical structures lead to distinct interactions with certain amino acids within the binding pocket. nih.gov

Table 2: Key Residues Involved in Fenobam and MPEP Binding to mGlu5 Receptor (Ballesteros-Weinstein Numbering)

| Residue | Ballesteros-Weinstein Number | Role in Binding | Reference |

| Pro654 | 3.36 | Common to Fenobam and MPEP | nih.gov |

| Tyr658 | 3.40 | Common to Fenobam and MPEP | nih.gov |

| Thr780 | 6.44 | Common to Fenobam and MPEP | nih.gov |

| Trp784 | 6.48 | Common to Fenobam and MPEP | nih.gov |

| Phe787 | 6.51 | Common to Fenobam and MPEP | nih.gov |

| Tyr791 | 6.55 | Common to Fenobam and MPEP | nih.gov |

| Ala809 | 7.47 | Common to Fenobam and MPEP | nih.gov |

| Arg647 | 3.29 | Differentiating for Fenobam/MPEP | nih.gov |

| Ser657 | 3.39 | Differentiating for Fenobam/MPEP | nih.gov |

| Leu743 | 5.47 | Differentiating for Fenobam/MPEP | nih.gov |

Preclinical Pharmacological Spectrum of Fenobam

Cellular and In Vitro Efficacy Studies

Modulation of Cellular Viability under Stress Conditions

Studies have demonstrated Fenobam's capacity to influence cellular viability, particularly under conditions of oxidative stress and hypoxia-ischemia. In in vitro experiments, Fenobam alone marginally reduced the activation of Akt and p38 in C6 cells and offered limited protection against DNA damage induced by hydrogen peroxide (H2O2). termedia.pltermedia.plresearchgate.net However, Fenobam significantly potentiated the cytoprotective effects of the exogenous peptide construct PEP-1-FK506BP. This potentiation was observed in C6 cells subjected to oxidative stress and in the hippocampus of Mongolian gerbils following global forebrain ischemia. termedia.pltermedia.plresearchgate.net

Furthermore, in in vivo models, Fenobam exhibited neuroprotective properties. Administration of Fenobam at a dose of 10 mg/kg significantly reduced the number of apoptotic neurons in the brains of immature rats challenged with hypoxia-ischemia (H-I). termedia.pltermedia.pl In studies involving rat hepatocytes, Fenobam was found to improve the viability of cells exposed to hypoxic conditions. mdpi.com

Table 1: Effects of Fenobam on Cellular Viability under Stress Conditions

| Cell/Model System | Stress Condition | Fenobam Effect (Alone) | Fenobam Effect (Combined with PEP-1-FK506BP) | Reference |

| C6 cells | H2O2 (Oxidative) | Marginally reduced Akt/p38 activation; limited DNA damage protection | Significantly potentiated cytoprotective effects | termedia.pltermedia.plresearchgate.net |

| Mongolian gerbils (hippocampus) | Global Forebrain Ischemia | Not explicitly stated (potentiated effect) | Significantly potentiated cytoprotective effects | termedia.pltermedia.pl |

| Immature rat brain | Hypoxia-Ischemia | Significantly reduced apoptotic neurons | N/A | termedia.pltermedia.pl |

| Rat hepatocytes | Hypoxia | Improved viability | N/A | mdpi.com |

Effects on Adenosine (B11128) Triphosphate Content in Cellular and Mitochondrial Systems

In contrast to some other mGluR5 antagonists, Fenobam does not appear to significantly affect adenosine triphosphate (ATP) content in cellular and mitochondrial systems. Comparative studies involving rat liver mitochondria, primary rat liver hepatocytes, and acellular solutions demonstrated that while 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) reduced ATP content in a dose-dependent manner, Fenobam and cyclopropylglycine (CPG) had no such effect. mdpi.com This distinction suggests that Fenobam's mechanism of action and its protective effects are independent of ATP depletion, a characteristic observed with certain other mGluR5 modulators. mdpi.com

Selectivity Profile in Preclinical Contexts

Fenobam exhibits a notable selectivity profile, particularly concerning its mGluR5-dependent effects and its differentiation from other mGluR5 antagonists.

mGluR5-Dependent Effects in Knockout Models

The mGluR5-dependent nature of Fenobam's pharmacological effects has been rigorously demonstrated through studies utilizing mGluR5 knockout (KO) models. A pivotal finding in this regard is that Fenobam had no analgesic effect in mGlu5 knockout mice, whereas the prototypical mGluR5 antagonist MPEP retained significant analgesic efficacy in these same knockout models. nih.govresearchgate.net This indicates that Fenobam's analgesic properties are strictly mediated through its interaction with the mGluR5 receptor, unlike MPEP which may possess additional off-target mechanisms contributing to its effects. nih.govresearchgate.net

Furthermore, the increased locomotor activity observed in wild-type mice following Fenobam administration was not present in mGlu5 knockout mice. This observation suggests that the locomotor effects of Fenobam are also dependent on the presence and function of the mGluR5 receptor. nih.gov Research in Fragile X syndrome (FXS) models, which exhibit enhanced mGluR5 pathway activity, has shown that mGluR5 antagonists, including Fenobam, can rescue behavioral, cognitive, and dendritic structural abnormalities in knockout mice, further underscoring the mGluR5 dependence of Fenobam's therapeutic potential in such conditions. researchgate.netbmj.comuit.no

Comparative Selectivity with Other mGluR5 Antagonists (e.g., MPEP)

Fenobam is characterized as a potent and selective non-competitive mGluR5 negative allosteric modulator (NAM), also exhibiting inverse agonist properties, meaning it can inhibit constitutive receptor activity. tocris.comcore.ac.ukhellobio.com It operates at an allosteric modulatory site that is shared with MPEP. tocris.comcore.ac.uk Fenobam demonstrates high affinity for both rat and human recombinant mGluR5 receptors, with reported dissociation constant (Kd) values of 54 nM and 31 nM, respectively. tocris.comcore.ac.ukhellobio.comcenmed.com The competitive inhibition of [3H]Fenobam binding to human mGluR5 receptors by MPEP, with a Ki value of 6.7 nM, further supports their interaction at a common binding site. core.ac.uk

Despite sharing a binding site, Fenobam demonstrates an improved in vivo selectivity profile compared to MPEP. nih.govresearchgate.nethellobio.complos.org As highlighted previously, Fenobam's analgesic effects are entirely abolished in mGlu5 knockout mice, while MPEP retains some analgesic activity in these models, suggesting that MPEP exerts effects beyond mGluR5 antagonism. nih.govresearchgate.net Another key differentiator is that MPEP and MTEP have been shown to deplete ATP in various cellular and acellular systems, a characteristic not observed with Fenobam. mdpi.com This difference in ATP depletion suggests that Fenobam avoids certain off-target interactions or mechanisms of action that are present with MPEP. Additionally, MPEP has been reported to impair motor coordination at analgesic doses, an effect not typically associated with Fenobam. nih.gov

Table 2: Comparative Selectivity Profile of Fenobam vs. MPEP

| Feature/Effect | Fenobam | MPEP | Reference |

| mGluR5 Antagonism Type | Non-competitive NAM, Inverse Agonist | Selective Antagonist | tocris.comcore.ac.ukhellobio.com |

| Shared Binding Site | Yes (allosteric) | Yes (allosteric) | tocris.comcore.ac.uk |

| Analgesic Effect in mGlu5 KO Mice | No effect | Retained significant efficacy | nih.govresearchgate.net |

| Effect on ATP Content | No effect | Depletes ATP (cellular, mitochondrial, acellular) | mdpi.com |

| Effect on Motor Coordination | Does not impair | Reported to impair at analgesic doses | nih.gov |

| In vivo Selectivity for mGluR5 | Improved | Less selective (due to off-target effects) | nih.govresearchgate.nethellobio.complos.org |

Synthetic Strategies and Analogues Development Based on Fenobam

Medicinal Chemistry Approaches for Fenobam Derivatization

The derivatization of fenobam has been approached through systematic modifications of its core structure, which consists of a central imidazolinone ring, a urea (B33335) linker, and a 3-chlorophenyl group. Medicinal chemists have explored altering each of these components to probe the structure-activity relationship (SAR) and optimize the compound's therapeutic potential.

Key strategies for derivatization include:

Aromatic Ring Substitution: Modifying the substituents on the phenyl ring to explore electronic and steric effects on receptor binding.

Urea Linker Modification: Altering the urea moiety to influence hydrogen bonding capacity and conformational rigidity.

Heterocyclic Core Replacement: Replacing the central imidazolinone ring with other heterocyclic systems to investigate the impact on potency, selectivity, and metabolic stability. This approach, known as bioisosteric replacement, is a common strategy in drug design to improve drug-like properties.

These approaches are guided by the goal of improving affinity for the mGluR5 allosteric binding site, enhancing metabolic stability, and achieving a more favorable pharmacokinetic profile. nih.gov

Design and Synthesis of Novel Fenobam Analogues

The design of new fenobam analogues is a rational, structure-based process. By understanding the key pharmacophoric features required for mGluR5 antagonism, researchers can design new molecules with a higher probability of success. The synthesis of these novel analogues often involves multi-step chemical sequences to build the desired molecular architecture.

A significant advancement in the development of fenobam analogues has been the replacement of the imidazolinone moiety with a tetrahydropyrimidinone ring. This modification was explored to assess the impact of ring size and conformation on antagonist activity. In one study, a series of fifteen tetrahydropyrimidinone analogues of fenobam were synthesized and evaluated for their ability to antagonize glutamate-mediated effects at the mGluR5 receptor. wisdomlib.org

The synthesis involved preparing the core tetrahydropyrimidinone structure and then coupling it with the appropriate phenyl isocyanate. The resulting compounds were tested in vitro to determine their potency (measured as IC₅₀ values). The results indicated that N-methylation of the tetrahydropyrimidinone ring was crucial for potent antagonist efficacy. For instance, the 3-chlorophenyl N-methyltetrahydropyrimidinone analogue (4g ) demonstrated an IC₅₀ value of 50 nM, which is comparable to that of fenobam (IC₅₀ = 43.0 nM). wisdomlib.org This finding highlights that the tetrahydropyrimidinone scaffold is a viable bioisosteric replacement for the imidazolinone ring in this class of mGluR5 antagonists. wisdomlib.org

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to act as a bioisostere for other functional groups, such as ester or amide carbonyls. nih.gov Its incorporation into drug candidates is a common strategy to enhance therapeutic activity and fine-tune physicochemical properties. nih.gov In the context of mGluR5 antagonists, the exploration of thiazole moieties represents a logical strategy for generating novel analogues. The thiazole ring's electronic properties and ability to participate in hydrogen bonding could offer alternative or improved interactions within the receptor's allosteric binding pocket. nih.gov While specific examples of direct fenobam-thiazole analogues are not prominently detailed in the cited literature, the general principles of medicinal chemistry support the rationale for such exploration to develop new chemical entities with potentially improved pharmacological profiles. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Fenobam Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. researchgate.net For fenobam analogues, SAR studies have provided critical insights into the requirements for potent mGluR5 antagonism.

Analysis of the tetrahydropyrimidinone series of analogues revealed several key SAR trends: wisdomlib.org

N-Methylation: The presence of a methyl group on the nitrogen of the heterocyclic ring is critical for high potency. Analogues lacking this N-methyl group (compounds 4a–f ) showed significantly weaker antagonist activity, with IC₅₀ values in the micromolar range. wisdomlib.org In contrast, their N-methylated counterparts (4g–l ) exhibited a marked increase in efficacy, with IC₅₀ values shifting to the nanomolar range. wisdomlib.org

Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring significantly influence activity. In the N-methylated series, the 3-chloro substituted analogue (4g ) was found to be the most potent, with an activity nearly identical to fenobam. wisdomlib.org The 3-bromo (4h ) and 3-cyano (4l ) analogues also retained low nanomolar potency, suggesting that an electron-withdrawing group at the meta position is favorable for binding. wisdomlib.org Other substitutions did not yield an improvement in potency over the 3-chloro group.

These SAR findings are crucial for guiding the design of future analogues with optimized receptor affinity.

Table 1: SAR of Tetrahydropyrimidinone Analogues of Fenobam Data sourced from a study on fenobam analogues as mGluR5 antagonists. wisdomlib.org

| Compound | Phenyl Ring Substituent (R) | Ring N-Methylation | IC₅₀ (nM) |

|---|---|---|---|

| Fenobam (Reference) | 3-Cl | Yes (Imidazolinone) | 43.0 |

| 4a | H | No | >10000 |

| 4d | 3-Me | No | 3900 |

| 4g | 3-Cl | Yes | 50.0 |

| 4h | 3-Br | Yes | 96.0 |

| 4i | 3-Me | Yes | 280 |

| 4j | 4-Cl | Yes | 320 |

| 4k | 4-Br | Yes | 410 |

| 4l | 3-CN | Yes | 100 |

Optimization Strategies for Enhanced Pharmacological Potency and Specificity

The primary goal of analogue development is to optimize the lead compound's properties. For fenobam, optimization strategies focus on enhancing its potency as an mGluR5 antagonist while ensuring high selectivity over other receptors and improving its metabolic stability. nih.gov

Key optimization strategies include:

Improving Affinity: Fine-tuning the substituents based on SAR data to maximize interactions with the allosteric binding site on the mGluR5 receptor. This involves balancing electronic and steric factors to achieve the most favorable binding energy.

Enhancing Metabolic Stability: Identifying and modifying metabolically liable sites on the molecule. For many drug candidates, aromatic rings or benzylic positions are susceptible to oxidation by cytochrome P450 enzymes. Strategies to block this metabolism, such as introducing fluorine atoms, can prolong the drug's half-life in the body. The optimization of fenobam analogues led to the identification of compounds with improved microsomal stability. nih.govresearchgate.net

Refining Selectivity: Ensuring the optimized analogues retain high selectivity for mGluR5 over other mGlu receptor subtypes and other CNS targets. This is crucial for minimizing off-target effects.

Through these iterative cycles of design, synthesis, and testing, researchers have successfully identified fenobam analogues with potent, metabolically stable profiles and robust efficacy in preclinical models. nih.gov

Computational Drug Design Applied to Fenobam Research

Virtual Screening Methodologies for Novel Fenobam-like Scaffolds

Virtual screening (VS) is a computational technique used to identify potential drug candidates by rapidly evaluating large libraries of compounds against a specific biological target mdpi.comnih.govnih.govacs.org. For Fenobam and mGluR5, various VS methodologies have been employed to discover novel scaffolds with improved binding properties or functional effects. These methods often integrate pharmacophore modeling, 3D-quantitative structure-activity relationship (3D-QSAR) analyses, and molecular docking mdpi.comnih.govmdpi.comnih.govmdpi.com.

Pharmacophore models, which represent the essential steric and electronic features required for ligand-receptor interaction, have been crucial in identifying new allosteric modulators of both mGlu1 and mGlu5 receptors mdpi.com. For instance, a 3D pharmacophoric model, coupled with mutagenesis data, was used to elucidate the binding modes of Fenobam and MPEP mdpi.com. This model, initially developed for mGlu1 allosteric modulators, was also applied to screen compound libraries for mGlu5 allosteric modulators, leading to the identification of potent negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs) mdpi.com.

In a research study, a new series of Fenobam analogues, specifically those containing a thiazole (B1198619) moiety instead of an imidazole (B134444) ring, were designed and synthesized eurekaselect.comingentaconnect.com. Subsequent docking calculations were performed on the active site of mGluR5, using Fenobam as a reference drug, to evaluate their potential as antagonists eurekaselect.comingentaconnect.com.

Virtual screening campaigns have successfully identified mGlu5 NAMs from both fragment- and lead-like chemical libraries nih.govacs.org. For example, studies involving docking millions of compounds to the mGlu5 allosteric binding site have yielded hit rates significantly higher than traditional high-throughput screening (HTS) nih.govacs.org. One study screened 6.2 million compounds, identifying 118 top-ranked compounds for experimental evaluation, with a 9% hit rate for binding to the allosteric site nih.gov.

Table 1: Virtual Screening Hit Rates for mGlu5 Modulators

| Screening Method | Library Size | Hits Identified | Hit Rate (%) | Reference |

| Functional Assay | 160,000 | 345 | 0.2 | nih.gov |

| Docking (Lead-like) | 4.6 million | 7 | ~0.00015 | nih.gov |

| Docking (Fragment-like) | 1.6 million | 4 | ~0.00025 | nih.gov |

Homology modeling has also been instrumental, particularly when crystal structures were unavailable or limited mdpi.comnih.gov. For example, homology models of mGlu5, based on mGlu1 crystal structures, were used for docking studies of Fenobam and MPEP, with subsequent molecular dynamics (MD) simulations refining the predicted binding modes mdpi.com.

In Silico Prediction of Fenobam Analogue Binding Energies

In studies focusing on Fenobam analogues, docking calculations using programs like AutoDock have been performed on the active site of mGluR5 eurekaselect.comingentaconnect.comresearchgate.net. These studies aimed to compare the binding energies of newly designed compounds with that of Fenobam, serving as a reference drug eurekaselect.comingentaconnect.comresearchgate.net. Results consistently indicated that many synthesized Fenobam derivatives possessed better binding energy compared to Fenobam itself eurekaselect.comingentaconnect.comresearchgate.net. For instance, a series of Fenobam analogues containing a thiazole moiety demonstrated improved in silico results eurekaselect.comingentaconnect.com.

Molecular dynamics simulations, often performed using software packages like GROMACS, complement docking studies by providing dynamic insights into ligand-receptor interactions over time eurekaselect.comingentaconnect.comresearchgate.net. MD simulations can refine predicted binding modes, assess the stability of the complex, and offer reliability to the active conformations obtained from docking eurekaselect.comingentaconnect.com. This dynamic approach has been used to understand the binding mechanism of various mGluR5 negative allosteric modulators (NAMs), including Fenobam, in clinical development nih.govidrblab.org.

Detailed analyses of binding free energies and per-residue contributions have been conducted for NAMs binding to mGluR5 idrblab.org. These studies decompose the total binding energy into components such as van der Waals and electrostatic interactions, which are typically favorable, and polar solvent energy, which can impede binding idrblab.org. For example, in the basimglurant (B1667758) complex, van der Waals and electrostatic interactions were favorable, while polar solvent energy was unfavorable idrblab.org. Key residues like Pro655, Leu744, and Val806 have been identified as having significant energy contributions to NAM binding idrblab.org.

Table 2: Binding Free Energy Components for Basimglurant-mGluR5 Complex

| Energy Component | Value (kcal/mol) | Contribution to Binding | Reference |

| ΔEvdW | -52.49 | Favorable | idrblab.org |

| ΔEele | -18.24 | Favorable | idrblab.org |

| ΔGpol | 37.44 | Unfavorable | idrblab.org |

Furthermore, a strong correlation has been observed between calculated binding energy differences and experimental values for various NAMs, including Fenobam, when bound to mGluR5 idrblab.org. This correlation validates the accuracy of the computational models and their utility in predicting ligand affinities idrblab.org.

Advanced Computational Techniques for Allosteric Modulator Discovery

The discovery of allosteric modulators for G protein-coupled receptors (GPCRs), such as mGluR5, is a complex endeavor due to their distinct binding sites and often subtle mechanisms of action tandfonline.comfigshare.com. Advanced computational techniques are crucial for unraveling these complexities and accelerating the identification of novel allosteric agents mdpi.comnih.gov. These techniques include induced fit docking, molecular dynamics simulations, and detailed analyses of protein flexibility and water networks mdpi.comtandfonline.comfigshare.com.

Computational studies have employed induced fit docking and MD approaches to identify important amino acids for binding in the allosteric site of mGlu5 NAMs, with results supported by mutagenesis data mdpi.com. These methods provide a comprehensive understanding of how allosteric ligands induce conformational changes in the receptor and influence its functional state mdpi.comtandfonline.comfigshare.com. MD simulations, in particular, can differentiate between positive, negative, and silent allosteric modulators by analyzing structural differences in their respective complexes with mGluR5, often revealing the formation of continuous water channels in active states versus inactive ones tandfonline.comfigshare.comacs.orgtandfonline.com.

Fragment-Based Ligand Design and Recombination

Fragment-based ligand design (FBLD) is an increasingly powerful strategy in drug discovery, particularly for challenging targets like GPCRs and their allosteric sites nih.govacs.orgresearchgate.net. This approach involves identifying small chemical fragments that bind weakly to a target, then optimizing and combining these fragments to create higher-affinity and more selective lead compounds nih.govacs.orgresearchgate.net.

FBLD has been successfully applied to identify mGluR5 negative allosteric modulators acs.org. For instance, a screening of 3600 fragments by radioligand binding identified 178 hits, with one promising NAM showing an affinity of 2.5 µM acs.org. The advantage of FBLD lies in its ability to explore chemical space more efficiently and potentially lead to novel chemical scaffolds not easily found through traditional high-throughput screening acs.org. Computational fragment-based drug design can also be used to design bitopic ligands by separately designing orthosteric features and allosteric pharmacophores nih.gov.

Water Network Analysis in mGluR5 Ligand Binding

The role of water molecules and protein flexibility in ligand binding is increasingly recognized as a critical factor in structure-based drug design, especially for GPCRs like mGluR5 idrblab.orgresearchgate.netrcsb.orgd-nb.infonih.govacs.org. The mGluR5 intrahelical pocket, which serves as the allosteric binding site, is known to be a functional water channel where water molecules are likely to participate in signaling d-nb.infonih.gov.

X-ray crystal structures of mGluR5 in complex with allosteric modulators, including Fenobam, have revealed that ligand binding can induce different receptor water channel conformations researchgate.netrcsb.orgacs.org. For example, the Fenobam structure, where a urea (B33335) group replaces the acetylenic linker found in other NAMs like M-MPEP and mavoglurant, shows a unique binding mode and unexpected water-mediated receptor interactions researchgate.netrcsb.orgacs.org. This highlights the need for multiple ligand structures to accurately inform GPCR structure-based drug design researchgate.netrcsb.orgacs.org.

Computational tools, such as WaterFLAP, have been utilized to analyze and predict the positions of crystallographic water molecules and identify additional water molecules that directly affect ligand binding and influence virtual screening performance d-nb.infonih.gov. Studies have identified specific water molecules in the mGluR5-mavoglurant, mGluR5-HTL14242, and mGluR5-Fenobam complexes, noting that some water sites are common across structures while others are displaced by different ligand substituents d-nb.infonih.gov.

Table 3: Common Water Sites in mGluR5 NAM Complexes (within 4 Å of ligand)

| Water Site | Mavoglurant Complex | Fenobam Complex | HTL14242 Complex | Reference |

| Water 1 | Present | Present | Present | d-nb.infonih.gov |

| Water 2 | Present | Present | Present | d-nb.infonih.gov |

| Water 3 | Present | Present | Present | d-nb.infonih.gov |

| Water 4 | Absent | Present | Present | d-nb.infonih.gov |

| Water 5 | Present | Present | Absent | d-nb.infonih.gov |

| Water 6 | Present | Present | Present | d-nb.infonih.gov |

Molecular dynamics simulations have further demonstrated that water molecules from the solvent can flexibly shift their positions and mediate hydrogen bonds between ligands and the mGluR5 binding site idrblab.org. This dynamic interaction of water molecules affects the flexibility of the protein and is crucial for understanding the ligand-receptor binding mechanism idrblab.org. Extensive analysis of the energetics of water networks in both pseudo-apo and bound receptor structures provides a new design strategy for allosteric modulators, emphasizing the importance of considering explicit water networks in computational drug design tandfonline.comresearchgate.netrcsb.orgacs.orgbme.hu.

Future Directions in Fenobam Research

Elucidation of Broader Neurobiological Roles of mGluR5 Antagonism beyond Established Paradigms

While Fenobam's anxiolytic and antidepressant-like effects are well-documented, ongoing research seeks to uncover additional neurobiological roles of mGluR5 antagonism. mGluR5 is highly expressed in limbic brain regions, including the hippocampus, which are crucial for emotional processing. nih.govuni-regensburg.de Antagonism of mGluR5 has shown promise in modulating various neurological conditions, including Parkinson's disease, pain, addiction, and Fragile X Syndrome. nih.govresearchgate.net

Studies indicate that mGluR5 plays a significant role in the regulation of pain, with its expression and activity implicated across multiple levels of the pain neuroaxis, including the periphery, spinal cord, and amygdala. plos.org Fenobam has demonstrated analgesic effects in various preclinical models of inflammatory, neuropathic, and visceral pain, acting exclusively through mGluR5 blockade. biorxiv.orgmdpi.combiorxiv.org Furthermore, it has shown no signs of analgesic tolerance with prolonged daily dosing in animal models. biorxiv.orgnih.gov

Beyond pain, mGluR5 antagonism may influence fear conditioning and extinction, suggesting a potential role in trauma-related memories and stress-related disorders. uni-regensburg.denih.gov The interaction between mGluR5 and N-methyl-D-aspartate receptors (NMDARs), where mGluR5 activation potentiates NMDAR activity, suggests that mGluR5 NAMs like Fenobam could indirectly modulate NMDAR-related pathways. nih.gov

Investigation of Fenobam's Modulatory Effects on Other Biological Systems (e.g., Anti-inflammatory, Anti-addictive)

Research is expanding to investigate Fenobam's effects on biological systems beyond the central nervous system, particularly its potential anti-inflammatory and anti-addictive properties. Fenobam has been noted for its combined antidepressant, anxiolytic, analgesic, and anti-addictive effects, which are particularly relevant given the common co-morbidity of these symptoms. wikipedia.org

Anti-addictive Effects: Fenobam has shown efficacy in preclinical models of addiction. Studies have reported that mGluR5 antagonists, including Fenobam, are effective in attenuating cocaine self-administration and relapse to drug-seeking behavior in rats. researchgate.netnih.gov This suggests that Fenobam could be a promising candidate for the treatment of psychostimulant dependence. nih.gov Its superior mGluR5 selectivity compared to other antagonists like MPEP further highlights its potential in this area. nih.gov

Anti-inflammatory Effects: While the primary focus of Fenobam has been neurological, there is evidence suggesting its involvement in inflammatory processes. Fenobam has been reported to alleviate both inflammatory and non-inflammatory bladder nociception. nih.gov This indicates a broader modulatory role that warrants further investigation into its direct anti-inflammatory mechanisms and potential therapeutic applications in inflammatory conditions. researchgate.netnih.gov

Development of Advanced Fenobam Analogues with Optimized Pharmacological Profiles

The development of advanced Fenobam analogues is a critical future direction, aiming to optimize pharmacological profiles for improved therapeutic outcomes. This involves designing compounds with enhanced selectivity, potency, bioavailability, and reduced off-target effects. Fenobam itself has served as a lead compound for the development of newer mGluR5 antagonists. wikipedia.org

Early clinical work with Fenobam free base was limited by variable bioavailability, leading to efforts to develop formulations with improved water solubility, such as Fenobam sulfate, which has shown greater bioavailability in preclinical studies. nih.gov The goal is to identify novel mGluR5 NAMs that possess a more favorable pharmacokinetic and pharmacodynamic profile, potentially leading to better clinical translation. biorxiv.orgnih.gov

Research efforts include optimizing affinity and microsomal stability, which has led to the identification of potent and metabolically stable Fenobam analogues. researchgate.net These efforts are crucial for overcoming limitations observed in previous clinical trials, such as dose-limiting side effects, and for achieving a wider therapeutic window for mGluR5 modulation. wikipedia.orgnih.gov

Integration of Multimodal Research Approaches for Comprehensive Fenobam Characterization

Multimodal research can encompass:

In vitro and In vivo Studies: Combining cellular and molecular assays with animal models to bridge the gap between basic mechanistic understanding and physiological relevance.

Computational Modeling: Utilizing cheminformatics and bioinformatics tools to predict drug-receptor interactions, optimize compound structures, and screen for potential off-target effects. guidetomalariapharmacology.org

Neuroimaging Techniques: Employing advanced imaging modalities (e.g., PET, fMRI) to visualize Fenobam's distribution in the brain, its engagement with mGluR5, and its impact on neural circuit activity. nih.govdntb.gov.ua

Omics Technologies: Integrating genomics, proteomics, and metabolomics to identify biomarkers of response, understand downstream signaling pathways, and uncover novel therapeutic targets influenced by Fenobam.

Behavioral Pharmacology: Rigorous behavioral assays in animal models to precisely characterize the anxiolytic, analgesic, anti-addictive, and other behavioral effects of Fenobam and its analogues. nih.gov

This integrated approach allows for the analysis of heterogeneous data sources, providing a more holistic representation and deeper insights into Fenobam's complex biological interactions. arxiv.orgliverpool.ac.ukgithub.comncrm.ac.uk Such comprehensive characterization is vital for accelerating the translation of preclinical findings into successful clinical applications.

Q & A

Q. What is Fenobam’s primary mechanism of action in neurological research, and how is this mechanism experimentally validated?

Fenobam acts as a selective metabotropic glutamate receptor 5 (mGluR5) antagonist, modulating glutamatergic signaling. Mechanistic validation typically involves in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo behavioral models (e.g., prepulse inhibition in Fragile X Syndrome [FXS] models). For example, studies in FXS patients demonstrated improved sensory gating via mGluR5 antagonism, corroborated by preclinical data .

Q. What key pharmacokinetic (PK) properties of Fenobam have been observed in human trials?

Single-dose trials in adults with FXS reported dose-dependent plasma concentrations with high variability. At 150 mg, mean peak plasma levels reached 39.7 ng/mL at 180 minutes post-administration. However, inter-individual variability (SEM ±18.4 ng/mL) necessitates stratification in PK/PD analyses . Clearance is rapid, with brain concentrations declining within 1 hour in murine models, influencing dosing frequency in chronic studies .

Q. What safety profile has been established for Fenobam in early-phase clinical trials?

A pilot open-label trial (50–150 mg single dose) in FXS patients reported no significant adverse reactions. However, preclinical studies noted dose-dependent psychostimulant effects (e.g., increased locomotor activity in mice at 30 mg/kg), suggesting careful monitoring in human trials .

Advanced Research Questions

Q. How can researchers address variability in Fenobam’s pharmacokinetics across populations?

Strategies include:

- Stratified sampling : Group participants by metabolic genotypes (e.g., CYP450 isoforms) to reduce PK variability.

- Population PK modeling : Use nonlinear mixed-effects models to identify covariates (e.g., age, weight) influencing drug exposure.

- Extended-release formulations : Mitigate rapid clearance issues observed in murine models .

Q. What methodological considerations are critical when evaluating Fenobam’s effects on sleep architecture?

- Polysomnography (PSG) : Quantify sleep stages (e.g., NonREM1-3, REM) and total sleep time (TST) under Fenobam vs. placebo.

- Statistical adjustments : Account for ceiling effects in cognitive tests (e.g., continuous performance tests) and use mixed-effects models to handle repeated measures.

- Cross-over designs : Control for inter-individual variability, as demonstrated in studies where Fenobam increased wakefulness and reduced deep sleep .

Q. How can contradictions in Fenobam’s efficacy across animal models be systematically analyzed?

- Strain-specific responses : For example, C57BL/6 mice show reduced sensitivity to Fenobam’s analgesic effects compared to Swiss-Webster mice despite similar brain/plasma ratios. Use strain-specific positive controls in experiments .

- Genetic background : In Alzheimer’s models, ensure transgenic constructs include full regulatory regions (e.g., APP 3′UTR) to avoid false negatives, as seen in Tg2576 mice .

- Dose optimization : Conduct dose-response curves across strains to identify therapeutic windows.

Q. What strategies optimize dosing regimens for chronic Fenobam administration in preclinical studies?

- Food-based delivery : Incorporate Fenobam into chow for consistent dosing in chronic studies (e.g., 0.2 g/kg diet for mice), ensuring stable plasma levels .

- Toxicokinetic monitoring : Assess long-term exposure effects via weekly plasma sampling and behavioral assays.

- Escalation protocols : Start with subtherapeutic doses (e.g., 10 mg/kg in mice) to minimize psychostimulant side effects .

Q. How should researchers evaluate Fenobam’s cognitive effects in FXS clinical trials to avoid ceiling effects?

- Endpoint selection : Use sensitive tools like prepulse inhibition (PPI) for sensory gating, which showed a 20% improvement in 50% of FXS patients.

- Adaptive testing : Adjust task difficulty dynamically to prevent ceiling effects, as seen in continuous performance tests (CPT) .

- Longitudinal designs : Track changes over weeks to capture delayed therapeutic effects.

Methodological Notes

- Data Contradictions : Address variability by reporting confidence intervals and effect sizes (e.g., Cohen’s d for PPI improvements) .

- Ethical Compliance : Obtain IRB approval for human trials and adhere to ARRIVE guidelines for preclinical studies .

- Statistical Tools : Use ANOVA for dose-response comparisons (e.g., F(2,36)=355.56 for block effects in cognitive tasks) and post-hoc corrections for multiple testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.